molecular formula C19H16ClF3N2O3S B2404666 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide CAS No. 686743-62-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide

Cat. No. B2404666
CAS RN: 686743-62-4
M. Wt: 444.85
InChI Key: PZVJAIVOMXTQBI-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide, also known as TAK-715, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-715 has been shown to inhibit the activity of several kinases, including p38 MAPK, which is involved in the regulation of inflammation and cellular stress responses. In

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide inhibits the activity of p38 MAPK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, which are involved in the regulation of inflammation and cellular stress responses. Inhibition of p38 MAPK has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of p38 MAPK activity, the reduction of pro-inflammatory cytokine and chemokine production, and the modulation of cellular stress responses. This compound has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of several cancer cell lines.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide has several advantages for lab experiments, including its high purity and good yields during synthesis. This compound is also highly specific for p38 MAPK, making it a useful tool for studying the role of this kinase in disease models. However, this compound has some limitations, including its potential toxicity and off-target effects, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide, including the development of more potent and selective inhibitors of p38 MAPK, the investigation of its potential therapeutic applications in other disease models, and the exploration of its synergistic effects with other drugs. Additionally, future research could focus on the development of this compound as a drug candidate for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.

Synthesis Methods

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 1-ethylindole-3-carboxaldehyde to form an imine intermediate. The imine is then reduced to the corresponding amine, which is subsequently reacted with sulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield a high purity product with good yields.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide has been extensively studied for its potential therapeutic applications in several disease models, including inflammatory diseases, cancer, and neurodegenerative disorders. This compound has been shown to inhibit the activity of p38 MAPK, which is involved in the regulation of inflammation and cellular stress responses. Inhibition of p38 MAPK has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O3S/c1-2-25-10-17(13-5-3-4-6-16(13)25)29(27,28)11-18(26)24-15-9-12(19(21,22)23)7-8-14(15)20/h3-10H,2,11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVJAIVOMXTQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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